1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-

Description

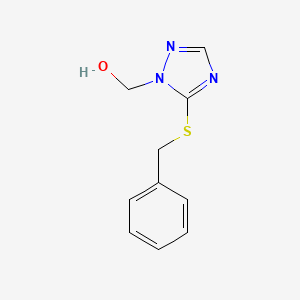

The compound 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- is a triazole derivative characterized by a 1,2,4-triazole core substituted with a hydroxymethyl group at position 1 and a benzylthio (-S-CH₂C₆H₅) moiety at position 4.

Properties

CAS No. |

32550-66-6 |

|---|---|

Molecular Formula |

C10H11N3OS |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

(5-benzylsulfanyl-1,2,4-triazol-1-yl)methanol |

InChI |

InChI=1S/C10H11N3OS/c14-8-13-10(11-7-12-13)15-6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2 |

InChI Key |

XMYSTTTTYXJVDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NN2CO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Scheme

- Key reactants: Hydrazine hydrate, benzyl mercaptan (to introduce the benzylthio group), and formyl derivatives or aldehydes to form the methanol substituent.

- Reaction type: Nucleophilic substitution and cyclization to form the triazole ring with the benzylthio group at the 5-position and a hydroxymethyl group at the 1-position.

Typical Synthetic Route

- Formation of 5-(benzylthio)-1,2,4-triazole intermediate:

- Benzyl mercaptan reacts with a suitable 1,2,4-triazole precursor or hydrazine derivative to introduce the benzylthio substituent at the 5-position.

- Introduction of the 1-methanol group:

- The 1-position is functionalized by reaction with formaldehyde or a related aldehyde under controlled conditions to yield the 1-methanol substituent.

- Purification:

- The product is purified by recrystallization or chromatographic techniques to obtain pure 1H-1,2,4-triazole-1-methanol, 5-(benzylthio)-.

Reaction Conditions

- Solvents: Ethanol or other polar solvents are commonly used.

- Temperature: Reflux conditions around 80–130 °C depending on the step.

- Catalysts: Acidic or basic catalysts may be employed to facilitate cyclization.

- Reaction time: Typically several hours (e.g., 3–10 hours) with monitoring by TLC or LC-MS.

Example from Literature

While direct preparation methods for this exact compound are limited, analogous 1,2,4-triazole derivatives with benzylthio substituents have been synthesized by:

- Stirring the starting hydrazine and benzyl mercaptan derivatives in ethanol with sodium metal or sodium ethoxide as a base.

- Alkylation with benzyl halides to introduce the benzylthio group.

- Monitoring reaction progress by thin-layer chromatography (TLC).

- Purification by water precipitation and ethyl acetate extraction, followed by drying.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | Hydrazine hydrate, benzyl mercaptan, formaldehyde derivatives | Purity > 98% recommended |

| Solvent | Ethanol, methanol | Polar protic solvents preferred |

| Temperature | 80–130 °C | Reflux conditions |

| Reaction time | 3–10 hours | Monitored by TLC or LC-MS |

| Catalyst | Sodium metal, sodium ethoxide, or acid catalyst | Depends on step |

| Purification method | Recrystallization, column chromatography | To achieve high purity |

| Yield | Variable, typically 60–85% | Depends on reaction optimization |

Research Findings and Optimization Notes

- The presence of the benzylthio group enhances the compound’s lipophilicity, which may affect solubility and reaction kinetics.

- Alkylation reactions to introduce the benzylthio substituent require careful control of stoichiometry and temperature to avoid side reactions.

- Use of sodium metal or sodium ethoxide in ethanol facilitates the deprotonation and nucleophilic substitution steps efficiently.

- Monitoring by LC-MS and NMR spectroscopy is essential to confirm the formation of the desired product and to optimize reaction conditions.

- Alternative synthetic routes involve cycloaddition reactions, but these are less documented for this specific compound.

Comparative Synthesis Insights

| Aspect | 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- | Other 1,2,4-Triazole Derivatives |

|---|---|---|

| Substituent introduction | Benzylthio group introduced via nucleophilic substitution | Often aryl or alkyl groups via direct cyclization |

| Functional group at 1-position | Methanol group introduced by reaction with formaldehyde | Varies: alkyl, aryl, or hydrogen |

| Reaction complexity | Moderate, requires multi-step synthesis | Varies, some simpler cyclizations possible |

| Purification | Recrystallization and chromatography | Similar methods |

| Biological activity relevance | Potential antimicrobial and antifungal properties | Broad spectrum depending on substituents |

Chemical Reactions Analysis

1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may target the triazole ring or the benzylthio group, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylthio group is replaced by other nucleophiles such as halides, amines, or thiols. Common reagents for these reactions include alkyl halides, amines, and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted triazole derivatives.

Scientific Research Applications

Medicinal Applications

1H-1,2,4-Triazole derivatives are widely studied for their potential as pharmaceutical agents:

Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal properties. For instance, triazoles are structurally similar to ergosterol, a vital component of fungal cell membranes. This similarity allows them to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis. Studies have shown that compounds like 1H-1,2,4-Triazole-1-methanol derivatives can effectively combat fungal infections in vitro and in vivo.

Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. For example, a series of S-substituted triazoles were synthesized and evaluated for their antiproliferative activity against colorectal cancer cell lines. The results demonstrated that certain derivatives exhibited potent activity against cancer cells, suggesting that the benzylthio substitution enhances their biological efficacy .

Agricultural Applications

The compound also shows promise in agricultural chemistry:

Plant Growth Regulation

Triazoles are known to function as plant growth regulators (PGRs). They can influence various physiological processes in plants, including growth and development. Research has indicated that triazole derivatives can enhance resistance to environmental stressors and improve crop yields.

Pesticidal Activity

The benzylthio group in this compound may enhance its pesticidal properties. Some studies have reported that triazole-containing compounds exhibit insecticidal and herbicidal activities. This makes them valuable in developing new agrochemicals aimed at pest control.

Case Studies

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- involves its interaction with specific molecular targets and pathways. In antimicrobial and antifungal applications, the compound can inhibit the synthesis of essential biomolecules such as nucleic acids and proteins. This inhibition disrupts the growth and replication of pathogens, leading to their eventual death.

In anticancer applications, the compound may interfere with key signaling pathways involved in cell proliferation and survival. By targeting specific enzymes or receptors, 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Table 1: Selected 1H-1,2,3-Triazole Derivatives and Their CA-II Inhibition

| Compound | Substituents | IC₅₀ (µM) | Key Binding Interactions |

|---|---|---|---|

| 7b | -OCH₃, -F | 13.8 | Zn²⁺ metal bond, Thr199 H-bonds |

| 9e | -NO₂ | 15.2 | Gln92 H-bond, Asn62 hydrophobic |

| 9j | -CF₃ | 35.7 | Weak π-cation interactions |

Benzimidazole-1,2,4-Triazole Hybrids ()

Compounds like 5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 1093854-81-9) combine triazole and benzimidazole moieties. These hybrids demonstrate antioxidant and DNA-binding activities , with efficacy linked to the thiol (-SH) group. In contrast, the target compound’s benzylthio group (-S-CH₂C₆H₅) may reduce nucleophilicity but improve membrane permeability .

Tetrazole Derivatives ()

Tetrazoles such as 5-((2-((4-chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole feature sulfur-containing side chains. These compounds exhibit distinct electronic profiles due to the tetrazole ring’s higher acidity (pKa ~4.9) compared to 1,2,4-triazoles (pKa ~10.3). The benzylthio group in the target compound may offer similar corrosion inhibition properties but with altered solubility and stability .

Biological Activity

1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- (CAS: 32550-66-6) is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1H-1,2,4-triazole-1-methanol, 5-(benzylthio)- is , with a molecular weight of approximately 221.28 g/mol. The compound features a triazole ring and a benzylthio group that are crucial for its biological activity.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of various triazole derivatives. The compound has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for various compounds against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values for some derivatives were reported as low as 5 µg/mL, comparable to standard antibiotics like ceftriaxone .

- A study highlighted that certain triazole derivatives showed remarkable selectivity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antifungal Activity

The antifungal properties of triazole compounds have also been extensively studied. The compound has shown potential against various fungal pathogens:

- In vitro assays against Aspergillus niger and Candida albicans indicated promising antifungal activity with MIC values ranging between 8-16 µg/mL .

- The structural features of the benzylthio group enhance the compound's ability to disrupt fungal cell membranes.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have revealed promising results:

- Triazole compounds have been identified as effective inhibitors of cancer cell proliferation. For instance, studies reported IC50 values in the range of 0.04–1.5 µM against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines .

- The presence of electron-donating groups in the structure significantly enhances anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activities of triazole derivatives can be attributed to their ability to interact with specific biological targets:

- Antibacterial Mechanism : Compounds inhibit bacterial DNA-gyrase, leading to disruption in DNA replication and transcription processes .

- Antifungal Mechanism : Triazoles interfere with ergosterol biosynthesis in fungal membranes, which is critical for maintaining membrane integrity.

- Anticancer Mechanism : The compounds induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study on Drug-resistant Bacteria : A clinical trial evaluated the effectiveness of a novel triazole derivative against drug-resistant strains in patients with chronic infections. Results showed a significant reduction in bacterial load after treatment.

- Anticancer Trials : Preclinical studies demonstrated that triazole-based compounds significantly inhibited tumor growth in xenograft models when administered alongside conventional chemotherapy agents.

Q & A

How can the synthesis of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- derivatives be optimized for higher yields?

Basic Research Question

Methodological Answer:

Optimization involves adjusting reaction conditions such as solvent choice, catalyst loading, and temperature. For example, triazole derivatives are often synthesized via refluxing in ethanol or PEG-400 with catalytic glacial acetic acid or Bleaching Earth Clay (pH-12.5) at 70–80°C, as demonstrated in analogous triazole syntheses . Monitoring reaction progress via thin-layer chromatography (TLC) ensures completion. Post-reaction purification through recrystallization (e.g., using ethanol/water mixtures) improves yield and purity.

What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Basic Research Question

Methodological Answer:

- Spectroscopy:

- Crystallography: Employ X-ray diffraction with SHELXL for refinement. SHELXL is robust for small-molecule structures and resolves hydrogen bonding or torsional angles critical for confirming methanol and benzylthio substituents .

How can computational modeling predict the biological activity of derivatives?

Advanced Research Question

Methodological Answer:

Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict binding affinities to target proteins like EGFR or enzymes. For example, triazole-thione derivatives have been docked into active sites to analyze interactions (e.g., hydrogen bonding with catalytic residues) . Validate predictions with in vitro assays (e.g., antimicrobial or antitumor screens) to correlate computational and experimental results .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., concentration, cell lines) or structural variations. To resolve:

- Standardize Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Statistical Analysis: Apply ANOVA or t-tests to compare datasets. For instance, actoprotective activity in triazoles was evaluated using forced swim tests in rats, with Kolmogorov-Smirnov tests ensuring data normality .

- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., benzylthio vs. phenylthio) to isolate contributing factors .

What safety protocols are critical when handling this compound?

Basic Research Question

Methodological Answer:

- Toxicity Data: While direct data on 1H-1,2,4-Triazole-1-methanol derivatives is limited, structurally similar triazoles (e.g., 3-(4-fluorobenzylthio)-1H-1,2,4-triazol-5-amine) show reproductive toxicity in rodent models at 5 mg/kg (subcutaneous) .

- Handling: Use fume hoods, nitrile gloves, and PPE. Store in inert atmospheres (e.g., argon) to prevent oxidation of the thioether group .

How can click chemistry enhance functionalization of the triazole core?

Advanced Research Question

Methodological Answer:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid modular synthesis. For example, alkyne-functionalized triazoles can react with azides to generate supramolecular grids or bioconjugates . Optimize Cu(I) catalyst concentration (0.1–1 mol%) and reaction time (1–4 hours) to minimize side products. Post-functionalization characterization via HRMS or MALDI-TOF confirms success .

What strategies improve crystallinity for X-ray studies of hydrophobic derivatives?

Advanced Research Question

Methodological Answer:

- Solvent Choice: Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Cocrystallization: Introduce hydrogen-bond donors (e.g., carboxylic acids) to enhance lattice stability.

- SHELX Refinement: Apply TWIN/BASF commands in SHELXL to handle twinning or disorder common in flexible benzylthio groups .

How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Advanced Research Question

Methodological Answer:

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzylthio moiety activate the triazole ring toward nucleophilic substitution. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. Monitor via Hammett plots or DFT calculations (e.g., Gaussian 16) to predict regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.